2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide
Description
2-(2,4-Dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide is a synthetic compound featuring a phenoxyacetamide backbone substituted with 2,4-dichlorophenyl and naphthyl-thiazole moieties. Its molecular complexity arises from the combination of a 2,4-dichlorophenoxy group linked to a propanamide chain, which is further connected to a 1,3-thiazol-2-yl ring substituted with a naphthalen-1-yl group.
Properties
Molecular Formula |
C22H16Cl2N2O2S |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-13(28-20-10-9-15(23)11-18(20)24)21(27)26-22-25-19(12-29-22)17-8-4-6-14-5-2-3-7-16(14)17/h2-13H,1H3,(H,25,26,27) |
InChI Key |
RPPYDRCZSVNLED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC3=CC=CC=C32)OC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps. One common method includes the esterification of 2,4-dichlorophenol with propionic acid under basic conditions, using triethylamine or potassium carbonate as a catalyst . The resulting ester is then reacted with 4-(naphthalen-1-yl)-1,3-thiazol-2-amine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential toxicity and irritant properties of the intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of phenoxyacetamide derivatives. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Flexibility : The target compound’s naphthyl-thiazole group distinguishes it from simpler analogs like 27a and 27b , which lack heterocyclic moieties .
Stereochemical Influence: Compounds like 27b demonstrate that stereochemistry significantly affects synthetic yields (e.g., 89% for 27b vs. 12% for non-chiral 27a) . This suggests that the target compound’s stereochemistry (if present) could impact its synthesis or activity.
Nitro-substituted thiazoles (e.g., CAS 409093-15-8) may enhance electrophilic reactivity but reduce metabolic stability compared to the naphthyl group .
Synthetic Challenges : The naphthyl-thiazole moiety likely complicates synthesis, as seen in low yields (e.g., 12% for 27a ) for structurally complex derivatives .
Thermal Stability
Melting points for analogs range from 94–175°C, with bulkier substituents (e.g., naphthyl) expected to increase thermal stability. However, the target compound’s melting point remains uncharacterized.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and structural data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 320.20 g/mol. The structure features a 2,4-dichlorophenoxy moiety linked to a naphthalen-1-yl thiazole derivative through a propanamide group. The presence of chlorine substituents and heterocyclic structures suggests potential bioactivity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.20 g/mol |
| Functional Groups | Amide, Thiazole |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that compounds containing thiazole and naphthalene moieties exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. Studies report that certain thiazole-based compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .
In a comparative study, the compound demonstrated cytotoxicity against several cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of the naphthyl group is believed to enhance the interaction with cellular targets, increasing the compound's overall efficacy.
Antimicrobial Activity
The compound's biological profile also includes antimicrobial activity. Thiazole derivatives have been recognized for their ability to combat bacterial infections. A study assessed the antimicrobial efficacy of various thiazole compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited potent antibacterial properties . The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
Insecticidal Activity
Diacylhydrazine derivatives, similar to the target compound, have been reported to possess insecticidal properties. The structural features of these compounds allow them to interfere with insect hormonal systems, leading to growth disruption and mortality in pest populations . This aspect is particularly relevant for agricultural applications.
Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer effects of thiazole-containing compounds, including our target molecule. The study involved testing against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Results indicated that the compound significantly inhibited cell viability with an IC50 value less than that of doxorubicin, suggesting its potential as a chemotherapeutic agent .
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural motifs displayed significant growth inhibition, supporting their use as potential antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
